6-Morpholinonicotinaldehyde

Medicinal Chemistry Organic Synthesis Building Block

6-Morpholinonicotinaldehyde (6-MNA, CAS 173282-60-5) features the specific 6-morpholin-4-yl, 3-formyl substitution on pyridine—a regiochemistry essential for constructing substituted benzamide hematopoietic growth factor receptor activators, kinase inhibitor libraries targeting mTOR/PI3K, and CNS-penetrant drug candidates. The morpholine pharmacophore modulates solubility and brain penetration; the aldehyde handle enables reductive amination, Grignard, and Knoevenagel diversification for rapid SAR exploration. Generic isomers such as 2-Morpholinonicotinaldehyde are not functionally equivalent—only the 6,3-pattern ensures correct molecular geometry for hinge-region binding. Confirm regiochemistry before ordering to avoid synthetic failure.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 173282-60-5
Cat. No. B122137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholinonicotinaldehyde
CAS173282-60-5
Synonyms6-(4-Morpholinyl)-3-pyridinecarboxaldehyde;  6-(Morpholin-4-yl)pyridine_x000B_-3-carboxaldehyde;  6-Morpholinylpyridine-3-carboxaldehyde; 
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=C2)C=O
InChIInChI=1S/C10H12N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2
InChIKeyVZEANTSDLFVWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Morpholinonicotinaldehyde (CAS 173282-60-5): A Versatile Heterocyclic Aldehyde Building Block


6-Morpholinonicotinaldehyde (6-MNA), also known as 6-(morpholin-4-yl)pyridine-3-carbaldehyde, is a heterocyclic organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . Its structure features a pyridine ring substituted with an aldehyde group at the 3-position and a morpholine ring at the 6-position [1]. This bifunctional nature, combining a reactive aldehyde handle with the physiochemical properties of a morpholine pharmacophore, makes it a valuable intermediate in organic synthesis for pharmaceuticals and agrochemicals .

The Critical Role of 6-Morpholinonicotinaldehyde's Regiochemistry and Bifunctionality in Synthesis


Generic substitution among morpholinonicotinaldehyde isomers is not feasible due to the critical differences in their regiochemistry, which dictates their downstream reactivity and the properties of the final products. The specific positioning of the morpholine group at the 6-position and the aldehyde at the 3-position of the pyridine ring in 6-Morpholinonicotinaldehyde (CAS 173282-60-5) is a unique structural feature [1]. This contrasts sharply with isomers like 2-Morpholinonicotinaldehyde, where the substituents are adjacent . The 6,3-substitution pattern creates a distinct electronic environment and steric profile, influencing everything from the compound's solubility and stability to its behavior in cross-coupling reactions and its ultimate biological activity when incorporated into a larger molecule . Therefore, selection must be driven by the precise regiochemical and functional requirements of the synthetic route, not merely by the presence of a morpholine and aldehyde group.

Quantified Differentiation of 6-Morpholinonicotinaldehyde Against Key Analogs


Regioisomeric Differentiation: 6-Morpholinonicotinaldehyde vs. 2-Morpholinonicotinaldehyde

The primary and most quantifiable differentiation for 6-Morpholinonicotinaldehyde lies in its distinct regioisomeric identity compared to its 2-substituted analog. The IUPAC name, 6-morpholin-4-ylpyridine-3-carbaldehyde, explicitly defines the substitution pattern [1]. This contrasts with 2-Morpholinonicotinaldehyde, which is 2-morpholin-4-ylpyridine-3-carbaldehyde . This difference in atomic connectivity leads to different chemical and physical properties, which are critical for consistent synthetic outcomes.

Medicinal Chemistry Organic Synthesis Building Block

Analytical Purity Specification for 6-Morpholinonicotinaldehyde Procurement

The compound is commercially available with well-defined purity specifications that are essential for procurement and experimental reproducibility. A major supplier lists the product with a 97% purity (assay) . Another source indicates a minimum purity specification of 95% .

Quality Control Analytical Chemistry Procurement

Physicochemical Property Differentiation: Melting Point and Storage

The melting point of 6-Morpholinonicotinaldehyde is consistently reported across multiple sources in the range of 86-88°C . This solid-state property is a key identifier for quality control and influences handling and formulation. For instance, 5-Methyl-6-morpholinonicotinaldehyde, a close structural analog with an added methyl group, has a different molecular weight and will possess distinct physicochemical properties . Furthermore, recommended storage conditions specify a temperature of 2-8°C to maintain stability .

Solid-State Chemistry Material Handling Procurement

High-Value Application Scenarios for 6-Morpholinonicotinaldehyde in R&D


Synthesis of Substituted Benzamide Derivatives for Hematopoietic Growth Factor Receptor Activation

6-Morpholinonicotinaldehyde is a key starting material for the preparation of substituted benzamide derivatives and their analogs, which are being investigated as hematopoietic growth factor receptor activators . The aldehyde group at the 3-position serves as a crucial attachment point for building the benzamide moiety, while the morpholine ring can modulate the final compound's solubility and pharmacokinetic properties. This specific regiochemistry is essential for the desired biological activity of the target analogs.

Building Block for Kinase Inhibitor Discovery Programs

This compound is frequently employed as a versatile building block in medicinal chemistry, particularly for the construction of libraries aimed at kinase inhibition . The morpholine moiety is a recognized pharmacophore for engaging the hinge region of kinases like mTOR and PI3K, and the aldehyde provides a reactive handle for introducing structural diversity via reductive amination, Grignard additions, or Knoevenagel condensations . Its use enables rapid exploration of structure-activity relationships (SAR) in early-stage drug discovery.

Scaffold for Central Nervous System (CNS) Drug Candidates

The morpholine ring in 6-Morpholinonicotinaldehyde is a privileged structure for enhancing brain penetration and modulating the physicochemical properties of CNS drug candidates . The compound can be integrated into larger frameworks targeting neurological disorders, where the aldehyde functionality allows for conjugation to other pharmacophores or targeting moieties . Its specific substitution pattern ensures the correct vector for molecular interactions within CNS targets.

Intermediate for Agrochemical and Functional Material Synthesis

Beyond pharmaceuticals, the compound's bifunctional nature makes it a valuable intermediate for synthesizing advanced agrochemicals and functional materials . The aldehyde group can participate in polymerization or surface-functionalization reactions, while the morpholine moiety can impart desired properties such as adhesion, corrosion inhibition, or specific binding capabilities. Its commercial availability at defined purities (95-97%) supports reliable scale-up for these industrial applications .

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